molecular formula C22H16N6O B1150159 RDEA-436

RDEA-436

Cat. No.: B1150159
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RDEA-436 is a small-molecule dual inhibitor of MEK1 and MEK2 kinases developed by Ardea Biosciences, Inc. (now a subsidiary of AstraZeneca). It targets the ATP-binding pocket of MEK1/MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway implicated in cancer and inflammatory diseases . Preclinical studies suggest this compound inhibits MEK1/MEK2 with nanomolar potency, reducing downstream ERK phosphorylation and tumor cell proliferation. As of 2025, this compound is in Phase I clinical trials across the U.S., U.K., Germany, and Japan, with applications in oncology and inflammatory disorders .

Properties

Molecular Formula

C22H16N6O

Appearance

Solid powder

Synonyms

RDEA436;  RDEA-436;  RDEA 436.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Mechanistic Comparison

RDEA-436 belongs to the Type 3 kinase inhibitor class, binding to a unique allosteric cavity adjacent to the ATP-binding site in MEK1/MEK2. This contrasts with:

  • Type 1 inhibitors (e.g., Selumetinib): Bind to the ATP-binding pocket in the "DFG-in" conformation.
  • Type 2 inhibitors (e.g., Trametinib): Stabilize the "DFG-out" conformation.

Type 3 inhibitors, including this compound, exhibit higher selectivity due to their distinct binding mode. However, this compound has demonstrated off-target activity against non-kinases such as S-adenosylmethionine synthase MAT2A and oxidoreductase NQO2, unlike other MEK inhibitors like Binimetinib, which primarily target NQO2 .

Selectivity and Off-Target Profiles

A comparative analysis of selectivity (measured by the CATDS index , where higher values indicate greater selectivity) reveals:

Compound Binding Mode CATDS (Median) Key Off-Targets Clinical Stage (2025)
This compound Type 3 0.7 MAT2A, NQO2, MEK1/MEK2 Phase I
Binimetinib Type 3 0.7 NQO2 Approved (Melanoma)
Trametinib Type 2 0.4 RAF, CK1γ, LOK Approved (NSCLC)
Selumetinib Type 1 0.3 RSK1, RSK2, MSK1 Approved (Neurofibroma)

Preclinical and Clinical Data

  • Efficacy : In vitro, this compound inhibits MEK1/MEK2 with IC₅₀ values of 1–10 nM, comparable to Binimetinib. However, its off-target inhibition of MAT2A (IC₅₀ ~50 nM) raises concerns about metabolic interference .
  • Clinical Progress : While this compound remains in early-phase trials, Binimetinib and Trametinib have advanced to late-stage trials or approval due to cleaner selectivity profiles .

Key Research Findings and Challenges

Selectivity Paradox : Despite its Type 3 classification, this compound’s CATDS (0.7) matches Binimetinib but is undermined by off-target effects, suggesting structural nuances in its binding pocket interactions .

Structural Limitations : this compound’s molecular structure remains undisclosed in public datasets (e.g., Klaeger et al.’s proteomics study), hindering direct structural comparisons with analogues .

Clinical Implications : The inhibition of MAT2A—a enzyme critical in one-carbon metabolism—could limit this compound’s therapeutic window, necessitating dose optimization in ongoing trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.